6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-

Antimicrobial Quinoxaline Sulfonyl Azide

2-Oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride (CAS 196962-62-6), also named 6-quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-, is a heterobifunctional quinoxaline derivative bearing both an electrophilic sulfonyl chloride at the 6-position and a cyclic amide (2-oxo) group embedded in the pyrazine ring. With a molecular formula of C₈H₅ClN₂O₃S and a molecular weight of 244.66 g/mol, this compound serves as a versatile electrophilic building block for the modular construction of quinoxaline-sulfonamide libraries via nucleophilic substitution with amines, hydrazines, and azide ion.

Molecular Formula C8H5ClN2O3S
Molecular Weight 244.66 g/mol
CAS No. 196962-62-6
Cat. No. B1422705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-
CAS196962-62-6
Molecular FormulaC8H5ClN2O3S
Molecular Weight244.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)N=CC(=O)N2
InChIInChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
InChIKeyCCANFNXCFCDRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2-dihydroquinoxaline-6-sulfonyl Chloride (CAS 196962-62-6) – Procurement-Grade Heterocyclic Building Block for Focused Sulfonamide Library Synthesis


2-Oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride (CAS 196962-62-6), also named 6-quinoxalinesulfonyl chloride, 1,2-dihydro-2-oxo-, is a heterobifunctional quinoxaline derivative bearing both an electrophilic sulfonyl chloride at the 6-position and a cyclic amide (2-oxo) group embedded in the pyrazine ring [1]. With a molecular formula of C₈H₅ClN₂O₃S and a molecular weight of 244.66 g/mol, this compound serves as a versatile electrophilic building block for the modular construction of quinoxaline-sulfonamide libraries via nucleophilic substitution with amines, hydrazines, and azide ion [2][3]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% .

1
Workflow Quinoxaline-sulfonamide library synthesis via nucleophilic substitution
2
Selection 2-Oxo scaffold provides one H-bond donor for target engagement
3
Procurement Available at 95% and 98% purity from multiple independent suppliers

Why 2-Oxo-1,2-dihydroquinoxaline-6-sulfonyl Chloride Cannot Be Substituted by Generic Quinoxaline Sulfonyl Chlorides in Medicinal Chemistry Campaigns


Quinoxaline sulfonyl chlorides bearing different oxidation states at the pyrazine ring—non-oxo (quinoxaline-6-sulfonyl chloride, CAS 692737-70-5), 2-oxo (the target compound), and 2,3-dioxo (CAS 952-10-3)—produce sulfonamide products with fundamentally different hydrogen-bond donor/acceptor profiles, tautomeric equilibria, and biological target engagement [1]. The 2-oxo-1,2-dihydro motif uniquely provides one H-bond donor (N-H) and one additional H-bond acceptor (C=O), whereas the non-oxo analog has no H-bond donor on the pyrazine ring and the 2,3-dioxo analog has two carbonyl acceptors but still only one donor [2]. This difference directly impacts the drug-like properties of derived sulfonamides: the 2-oxo scaffold is the essential pharmacophoric core of ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), the well-characterized, irreversible heme-site inhibitor of soluble guanylate cyclase (sGC) with an IC₅₀ of approximately 11 μM, a biological profile that cannot be replicated by sulfonamides derived from non-oxo or 2,3-dioxo quinoxaline sulfonyl chlorides [3][4].

! Non-oxo analog (quinoxaline-6-sulfonyl chloride) lacks the H-bond donor and cannot generate ODQ-like pharmacophores.
! 2,3-Dioxo variant increases topological polar surface area, which may reduce permeability compared to the mono-oxo scaffold.
! Different oxidation states alter sulfonamide hydrogen-bond profiles; biological target engagement may not transfer between scaffolds.

Quantitative Differentiation Evidence for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonyl Chloride Versus Closest Analogs


Antimicrobial Sulfonyl Azide Derivatives: 2-Oxo- vs. 2,3-Dioxo-Quinoxaline Scaffolds

In a head-to-head comparison, sulfonyl azide derivatives synthesized from the target 2-oxo sulfonyl chloride (compound 3a) and the 2,3-dioxo analog (compound 3b) were screened for growth-inhibitory activity against Gram-positive and Gram-negative bacterial strains [1]. Both derivatives showed broad-spectrum activity, but quantitative zone-of-inhibition data (at a single screening concentration of 1 mg/mL) revealed that the 2-oxo derivative 3a consistently produced larger inhibition zones against key pathogens, including Staphylococcus aureus (20 mm vs. 18 mm) and Escherichia coli (18 mm vs. 15 mm) relative to the 2,3-dioxo derivative 3b, indicating superior antimicrobial potency for the 2-oxo scaffold under these assay conditions [1].

Antimicrobial scaffold comparison
Head-to-head
Zone of inhibition (1 mg/mL): 2-oxo derivative vs. 2,3-dioxo — S. aureus 20 mm vs. 18 mm; E. coli 18 mm vs. 15 mm
Supports antimicrobial screening context; 2-oxo scaffold reported larger inhibition zones
Agar well diffusion; broad-spectrum panel; single concentration screen
Antimicrobial Quinoxaline Sulfonyl Azide

Hydrogen-Bond Donor Count: Impact on Drug-Likeness and Permeability of Quinoxaline Sulfonamide Derivatives

The 2-oxo-1,2-dihydroquinoxaline core contributes exactly one hydrogen-bond donor (the lactam N-H), as computed from its SMILES structure (C1=CC2=C(C=C1S(=O)(=O)Cl)N=CC(=O)N2) and confirmed in PubChem [1]. In contrast, the non-oxo quinoxaline-6-sulfonyl chloride (CAS 692737-70-5; SMILES: C1=CC2=C(C=C1S(=O)(=O)Cl)N=CC=N2) has zero H-bond donors on the heterocyclic core . The 2,3-dioxo analog (CAS 952-10-3) also has one H-bond donor, but its two carbonyl groups increase topological polar surface area and reduce permeability relative to the mono-oxo scaffold [2]. The mono-oxo (target) scaffold therefore occupies a privileged middle ground, providing sufficient H-bond donor capacity for target engagement while maintaining more favorable permeability than the 2,3-dioxo variant.

Hydrogen-bond donor & TPSA
Class-level
Target scaffold: 1 HBD, TPSA ~84 Ų. Non-oxo: 0 HBD. 2,3-Dioxo: 1 HBD, TPSA ~104 Ų
Single HBD may balance target-binding and permeability; supports drug-likeness review
Computed physicochemical properties; permeability not directly measured
Drug-likeness Hydrogen-bond donor Permeability

Synthetic Versatility: Direct Access to ODQ-like sGC Inhibitor Pharmacophore

The sulfonyl chloride group of the target compound undergoes facile nucleophilic substitution with ammonia or amines to generate 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives . This scaffold is the direct synthetic precursor to ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) and related sGC inhibitors, which have been shown to inhibit sGC with an IC₅₀ of approximately 11 μM [1]. While quinoxaline-6-sulfonyl chloride can also form sulfonamides, the absence of the 2-oxo group precludes formation of the ODQ pharmacophore, and 2,3-dioxo derivatives lack the specific oxidation state required for the oxadiazolo ring closure that yields ODQ [2]. The target compound is therefore uniquely positioned as the key intermediate for SAR exploration around the ODQ/sGC inhibitor chemotype.

ODQ chemotype access
Class-level
Direct synthetic entry to ODQ-like sulfonamides; reported sGC IC₅₀ ~11 µM for ODQ
Supports sGC pathway inhibitor research; unique oxidation state enables oxadiazolo ring closure
No equivalent sGC activity reported for non-oxo or 2,3-dioxo sulfonamides
Soluble guanylate cyclase ODQ Sulfonamide

Purity and Supplier Diversity: Enabling Reproducible Scale-Up from Discovery to Preclinical

The target compound is available from multiple independent suppliers at two distinct purity tiers—95% (AKSci, Chemenu) and 98% (Leyan)—enabling procurement flexibility from initial screening (95% sufficient) through to rigorous SAR campaigns requiring higher purity . In contrast, the 2,3-dioxo comparator (CAS 952-10-3) is typically offered at 95% purity from fewer suppliers, and quinoxaline-6-sulfonyl chloride (CAS 692737-70-5) is less broadly stocked across major chemical marketplaces . The target compound's dual-tier purity availability and multi-supplier sourcing reduce single-supplier dependency risk and facilitate reproducible scale-up.

Purity & supplier diversity
Data to verify
95% (AKSci, Chemenu) and 98% (Leyan); available from ≥5 global suppliers
Multi-tier purity supports screening and SAR campaigns; reduces single-supplier dependency
Purity based on supplier Certificate of Analysis; independent verification advised
Purity Supplier Reproducibility

Optimal Procurement-Driven Application Scenarios for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonyl Chloride


Fragment-Based and Focused Library Synthesis of Quinoxaline-Sulfonamide Antimicrobial Leads

Procurement of this compound enables the rapid generation of diverse quinoxaline-sulfonamide libraries via parallel amination of the sulfonyl chloride group. As demonstrated by the 2005 head-to-head study, the 2-oxo scaffold produces sulfonyl azide derivatives with superior antibacterial activity against S. aureus and E. coli compared to the 2,3-dioxo analog [1]. Research groups targeting Gram-positive and Gram-negative antibacterial lead discovery should prioritize this building block, particularly when screening concentration is a critical parameter in hit identification [1].

Synthesis of sGC Inhibitor Probes for NO/cGMP Signaling Pathway Studies

The 2-oxo-1,2-dihydroquinoxaline core is the essential pharmacophoric element of ODQ, the most widely used pharmacological inhibitor of soluble guanylate cyclase (sGC, IC₅₀ ~11 μM) [2][3]. This sulfonyl chloride provides direct synthetic entry into ODQ analogs and novel sGC inhibitor scaffolds via simple sulfonamide bond formation. No other quinoxaline sulfonyl chloride isomer or oxidation-state variant can access this chemotype, making the target compound indispensable for cardiovascular, neuroscience, and oncology research programs investigating cGMP-dependent signaling [3].

Physicochemical Property-Driven Lead Optimization of CNS-Penetrant Sulfonamides

With a computed TPSA of 84 Ų and a single H-bond donor, the 2-oxo-1,2-dihydroquinoxaline scaffold occupies a favorable physicochemical space for blood-brain barrier penetration relative to both the non-oxo (0 HBD; reduced target engagement) and 2,3-dioxo (elevated TPSA; reduced permeability) quinoxaline sulfonyl chlorides [4]. Medicinal chemistry teams optimizing CNS-penetrant sulfonamide leads should select this building block to maintain balanced drug-like properties while preserving target-binding capacity [4].

Reproducible Scale-Up from Milligram Screening to Gram-Scale SAR Campaigns

Availability at both 95% and 98% purity tiers from multiple independent suppliers—including AKSci, Leyan, and Fisher Scientific/eMolecules—ensures that procurement can match the required quality level for each stage of the drug discovery pipeline . Initial high-throughput screening can proceed with 95% purity material, while rigorous dose-response and selectivity profiling benefits from the 98% purity grade, reducing confounding effects from impurities that could compromise SAR interpretation .

Application
Selection Property
Validation Focus
Antimicrobial sulfonamide library synthesis
2-Oxo scaffold antimicrobial activity profile
Zone-of-inhibition and MIC screening
sGC inhibitor probe research
ODQ pharmacophore synthetic accessibility
sGC inhibition assay and pathway studies
CNS-penetrant lead optimization
Balanced HBD/TPSA profile
Permeability and target engagement assays
Scalable procurement workflow
Multi-supplier purity tiers
Batch-to-batch purity verification
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